ADEP-2B
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Overview
Description
ADEP-2B is a novel inhibitor of ClpXP complexes, causing extremely rapid dissociation of ClpXP complexes, preventing ClpX rebinding following spontaneous dissociation.
Scientific Research Applications
Antibiotic Acyldepsipeptides (ADEPs) as Potent Antibiotics
ADEPs, including ADEP-2B, are gaining attention as a new class of potent antibiotics with a unique mode of action. ADEPs deregulate the proteolytic core ClpP of bacterial caseinolytic protease, exhibiting strong antibacterial activity against Gram-positive bacteria, including multiresistant pathogens. This property makes them valuable tools in studying bacterial ClpP machineries (Thomy et al., 2019).
Enhancing Antibacterial Activity through Conformational Dynamics
The ADEP conformation observed in the ADEP-ClpP crystal structure can be stabilized by replacing amino acids within the peptidolactone core with more conformationally constrained counterparts. This modification significantly enhances the antibacterial activity of ADEPs, as demonstrated by Carney et al. (2014), who achieved up to 1200-fold increased activity compared to earlier ADEP natural products (Carney et al., 2014).
ADEP as a Tool for Studying ClpP Regulation and Function
ADEPs cause functional reprogramming of the ClpP protease complex, making them useful for understanding the molecular mechanism of ClpP action and its interaction with ATPases (Kirstein et al., 2009).
ADEP Resistance in Streptomyces
ADEP resistance has been observed in Streptomyces, where specific Clp proteases show varying sensitivity to ADEP. This resistance mechanism provides insights into the survival strategies of actinomycetes and the potential challenges in ADEP-based therapies (Gominet et al., 2011).
Potential in Cancer Treatment
ADEP analogs have shown potential in dysregulating human mitochondrial ClpP (HsClpP), inducing cytotoxic effects and suggesting therapeutic potential in cancer treatment. Wong et al. (2018) demonstrated this by identifying ADEP analogs that interact with HsClpP, leading to non-specific degradation of model substrates and activation of apoptosis (Wong et al., 2018).
Properties
Molecular Formula |
C41H55F2N5O8 |
---|---|
Molecular Weight |
783.9148 |
IUPAC Name |
(E)-N-((R)-1-(3,5-Difluorophenyl)-3-oxo-4-((6R,8aR,10R,14aR,20R,21R,23aR)-6,10,21-trimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)butan-2-yl)hept-2-enamide |
InChI |
InChI=1S/C41H55F2N5O8/c1-5-6-7-8-13-36(50)45-31(21-27-19-28(42)22-29(43)20-27)35(49)23-30-26(4)56-41(55)33-12-10-16-47(33)38(52)25(3)44-37(51)34-18-24(2)14-17-48(34)40(54)32-11-9-15-46(32)39(30)53/h8,13,19-20,22,24-26,30-34H,5-7,9-12,14-18,21,23H2,1-4H3,(H,44,51)(H,45,50)/b13-8+/t24-,25-,26-,30-,31-,32-,33-,34-/m1/s1 |
InChI Key |
BHEQDBKVTFFVHA-WGIAPAAJSA-N |
SMILES |
CCCC/C=C/C(N[C@@H](C(C[C@H]1C(N2[C@@](CCC2)([H])C(N3[C@@](C[C@H](C)CC3)([H])C(N[C@H](C)C(N4[C@@](CCC4)([H])C(O[C@@H]1C)=O)=O)=O)=O)=O)=O)CC5=CC(F)=CC(F)=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADEP-2B; ADEP 2B; ADEP2B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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